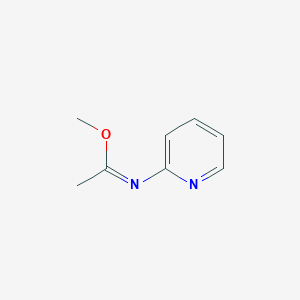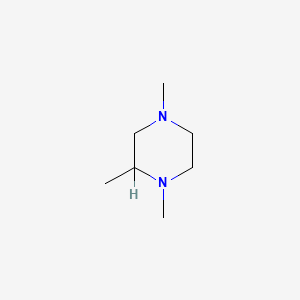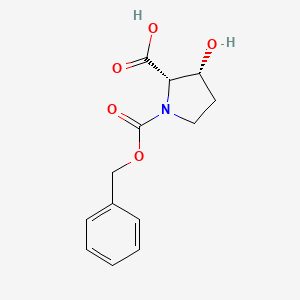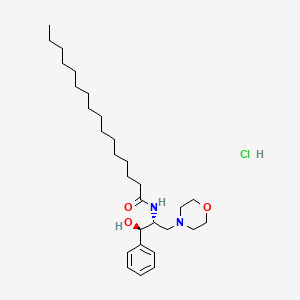
Testosterone Dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Aplicaciones Científicas De Investigación
Hormonal Effects in Animal Models
Comparative Activity with Testosterone Propionate
In early research, testosterone dipropionate was compared to testosterone propionate for its effects on gonadectomized rats. The study found that while testosterone dipropionate had a less immediate effect on the weight of seminal vesicles than testosterone propionate, its impact lasted significantly longer, highlighting its potential for sustained hormonal activity (Korenchevsky, Hall, Burbank, & Ross, 1939).
Impact on Learning and Behavior
A study investigating the effects of estradiol dipropionate and testosterone propionate on learning and behavior in gonadectomized rats found that estradiol dipropionate in male rats accelerated the acquisition of active avoidance tasks but also suppressed some behavioral reactions. In female rats, testosterone propionate partially restored the formation of passive and active avoidance and increased motor activity (Fedotova & Sapronov, 2001).
Sexual and Aggressive Behavior in Castrated Animals
Research on castrated male sheep treated with various hormones including estradiol dipropionate and testosterone propionate found that these treatments influenced sexual and aggressive behaviors. The study highlighted the complex interactions of different hormones in modulating these behaviors (Parrott, 1978).
Hypothalamic LH-Releasing Hormone Control
Another study explored whether testosterone metabolites, including testosterone dipropionate, influence the hypothalamic LH-releasing hormone in orchidectomized rats. It was found that testosterone and its metabolites significantly decreased serum LH levels, but only testosterone propionate substantially increased intrahypothalamic LHRH stores (Zanisi, Celotti, Ferraboschi, & Motta, 1986).
Endocrine System and Hormonal Interactions
- Interactions with Other Hormones: Testosterone dipropionate's interaction with other hormones, such as estrogens, was studied to understand its effect on the endocrine system. For example, one study explored the combined effects of different hormonal treatments, including estradiol and testosterone propionate, on the sexual behavior of castrated male sheep (Parrott & Baldwin, 1984).
Genetic and Physiological Impact
- Disease Impacts and Genetics: A study using human genetics examined the impacts of testosterone on diseases. While testosterone dipropionate was not directly studied, the research provides insights into how testosterone levels, which could be influenced by testosterone dipropionate, affect various health outcomes differently in men and women (Ruth et al., 2020).
Propiedades
Número CAS |
42257-18-1 |
|---|---|
Fórmula molecular |
C25H36O4 |
Peso molecular |
400.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)


![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)


![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
